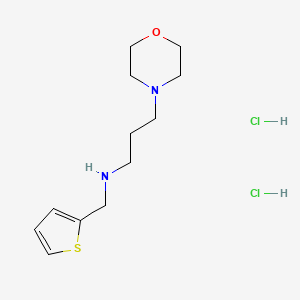![molecular formula C7H14ClNO B3084964 (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1147112-78-4](/img/structure/B3084964.png)
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo [3,4-b]pyridine has been described, which involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .
Molecular Structure Analysis
The molecular structure of “(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride” can be represented by the InChI code: 1S/C6H11NO2.ClH/c1-2-9-6-4-8-3-5 (6)7-1;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1.
Chemical Reactions Analysis
Oxazines, the family of compounds to which “(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride” belongs, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The reactivity of these compounds can vary depending on the relative position of the heteroatoms and the relative position of the double bonds .
Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
The scientific research applications of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride span synthetic and medicinal chemistry. This compound is part of the broader class of 1,2-oxazines, which are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These oxazines are derived from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. Oxazines serve as chiral synthons, indicating their utility in creating stereospecific molecules, a critical aspect in drug development where the chirality of molecules can significantly affect their biological activity. Oxazines, including the specific scaffold of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine, have been explored for their potential as electrophiles in various reactions, showcasing their versatility in synthetic chemistry (Sainsbury, 1991).
Mechanism of Action
Target of Action
The primary target of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride, also known as Viloxazine , is the norepinephrine transporter. This compound acts as a selective norepinephrine reuptake inhibitor . The norepinephrine transporter plays a crucial role in regulating concentrations of norepinephrine in the synaptic cleft and modulating adrenergic neurotransmission.
Mode of Action
Viloxazine inhibits the reuptake of norepinephrine by binding to the norepinephrine transporter . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine neurotransmission. The increased norepinephrine levels can lead to various physiological changes, depending on the specific neuronal pathways activated.
Pharmacokinetics
Viloxazine is taken orally . It has a protein binding of 76-82% . The compound is metabolized through hydroxylation (CYP2D6) and glucuronidation (UGT1A9, UGT2B15) . The immediate-release form has an elimination half-life of 2-5 hours , while the half-life of the extended-release form is 7 hours . Viloxazine is primarily excreted in urine (~90%), with less than 1% excreted in feces .
Result of Action
The increased norepinephrine levels resulting from the action of Viloxazine can lead to improved attention and reduced hyperactivity and impulsivity in individuals with attention deficit hyperactivity disorder (ADHD) . It was also used as an antidepressant for the treatment of depression before being repurposed as a treatment for ADHD .
properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
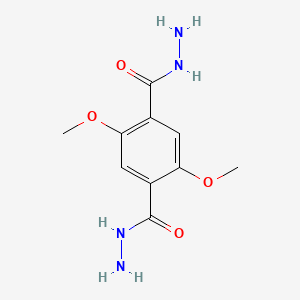
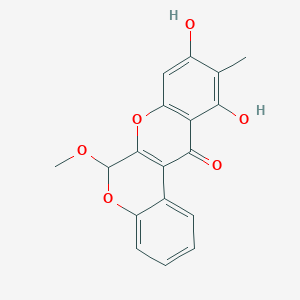
![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)

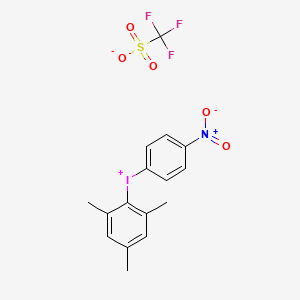
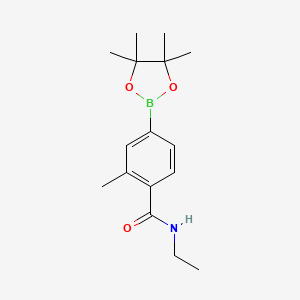
![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)

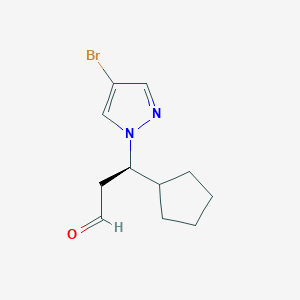
![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)
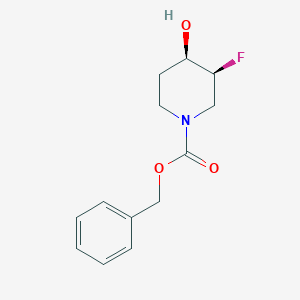
![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)
